
1-Propylimidazolidine-2,4,5-trione
Übersicht
Beschreibung
1-Propylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is a derivative of imidazolidine-2,4,5-trione, characterized by the presence of a propyl group at the first position of the imidazolidine ring.
Vorbereitungsmethoden
The synthesis of 1-Propylimidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with a propylating agent under controlled conditions. One common method includes the use of propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Propylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propyl group or the imidazolidine ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
Recent studies have identified 1-propylimidazolidine-2,4,5-trione as a promising inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and diseases. The compound demonstrates a range of inhibition potency from 0.4 nM to 8.4 μM, highlighting its potential as a therapeutic agent for conditions such as hypertension and renal diseases .
2. Prodrug Potential
The modifications of traditional urea-based sEH inhibitors with imidazolidine-2,4,5-trione groups have been proposed to enhance water solubility and metabolic stability. This allows for easier formulation and improved bioavailability, especially for neurological applications where sEH is a target . The ability of these compounds to act as prodrugs is significant because it may lead to the controlled release of more potent urea derivatives.
Comparative Data on Solubility and Activity
The following table summarizes the solubility and activity comparisons between imidazolidine-2,4,5-triones and their urea counterparts:
Compound Type | Inhibition Potency (μM) | Water Solubility (fold increase) |
---|---|---|
Imidazolidine-2,4,5-trione | 0.4 - 8.4 | Up to 100-fold |
Urea-based inhibitors | Varies | Baseline |
This data illustrates the enhanced solubility profile of imidazolidine derivatives compared to traditional urea-based inhibitors.
Case Studies
Case Study 1: Development of sEH Inhibitors
A systematic study focused on synthesizing a series of di-imidazolidine-2,4,5-triones demonstrated that modifications in the linker between pharmacophores significantly influenced inhibitory activity against sEH. The study found that specific structural changes could improve both potency and solubility .
Case Study 2: Molecular Docking Studies
Molecular docking experiments revealed new interactions between imidazolidine-2,4,5-triones and the active site of sEH. These findings suggest that the structural characteristics of imidazolidine derivatives could be optimized for better binding affinity and selectivity .
Wirkmechanismus
The mechanism of action of 1-Propylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cholinergic enzymes, which play a crucial role in neurotransmission. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby reducing enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-Propylimidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:
1-Methylimidazolidine-2,4,5-trione: Similar in structure but with a methyl group instead of a propyl group. It may exhibit different reactivity and biological activity due to the smaller alkyl group.
1-Ethylimidazolidine-2,4,5-trione: Contains an ethyl group, leading to variations in physical and chemical properties compared to the propyl derivative.
1-Butylimidazolidine-2,4,5-trione: Features a butyl group, which may result in increased lipophilicity and altered biological interactions.
Biologische Aktivität
1-Propylimidazolidine-2,4,5-trione (CAS No. 40408-38-6) is a chemical compound belonging to the imidazolidine family. Its molecular formula is C6H8N2O3, with a molecular weight of approximately 156.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a significant role in various physiological processes, including inflammation and vascular function.
This compound primarily acts by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active diols. By inhibiting sEH, this compound can increase the levels of EETs, which are known for their anti-inflammatory and vasodilatory properties. The binding interaction occurs at the active site of sEH, forming a stable complex that prevents the enzyme from catalyzing its substrate .
The compound exhibits various biochemical interactions that influence cellular functions:
- Enzyme Inhibition : It has been shown to inhibit sEH with varying potency across different derivatives. For example, modifications to the imidazolidine structure can lead to differences in inhibitory activity .
- Cellular Effects : The modulation of EET levels can affect cell signaling pathways related to inflammation and cardiovascular health. Increased EET levels may contribute to vasodilation and reduced inflammatory responses.
Research Findings
Recent studies have systematically investigated the biological activity of this compound:
- Inhibition Potency : The inhibition potency of imidazolidine derivatives against sEH ranges from 8.4 μM to 0.4 nM. The presence of specific functional groups significantly influences this potency .
- Water Solubility : Compared to traditional urea-based sEH inhibitors, imidazolidine derivatives demonstrate improved water solubility, which is critical for formulation in therapeutic applications .
- Case Studies : In laboratory settings, dosage variations have shown that lower doses effectively inhibit sEH without causing significant adverse effects on cellular functions.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Inhibition Potency (μM) | Water Solubility |
---|---|---|
This compound | 8.4 | Higher than ureas |
1-Methylimidazolidine-2,4,5-trione | Varies | Lower than propyl |
1-Ethylimidazolidine-2,4,5-trione | Varies | Lower than propyl |
Eigenschaften
IUPAC Name |
1-propylimidazolidine-2,4,5-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHQVPTNDPZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960809 | |
Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-38-6 | |
Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.